2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid

Medicinal chemistry Scaffold optimization Physicochemical profiling

2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid (CAS 1343652-77-6) is a trisubstituted pyrimidine derivative with molecular formula C11H16N2O2 and a molecular weight of 208.26 g·mol⁻¹. The compound features a carboxylic acid at the 5-position, a methyl group at the 4-position, and a bulky 2,2-dimethylpropyl (neopentyl) substituent at the 2-position of the pyrimidine ring.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B13149177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C(=O)O)CC(C)(C)C
InChIInChI=1S/C11H16N2O2/c1-7-8(10(14)15)6-12-9(13-7)5-11(2,3)4/h6H,5H2,1-4H3,(H,14,15)
InChIKeyUNZQUGWRSOXAEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid: Core Chemical Identity and Procurement Baseline


2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid (CAS 1343652-77-6) is a trisubstituted pyrimidine derivative with molecular formula C11H16N2O2 and a molecular weight of 208.26 g·mol⁻¹ . The compound features a carboxylic acid at the 5-position, a methyl group at the 4-position, and a bulky 2,2-dimethylpropyl (neopentyl) substituent at the 2-position of the pyrimidine ring . It is commercially supplied as a research chemical with a typical purity specification of 95% (solid form) . As a pyrimidine-5-carboxylic acid scaffold, this compound occupies a structural niche distinct from the more common pyrimidine-4-carboxylic acid and pyrimidine-2-carboxylic acid positional isomers, which are prevalent in herbicide and pharmaceutical patent literature [1].

Why Generic Substitution Cannot Be Assumed for 2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid


Substitution of 2-(2,2-dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid with a simpler pyrimidine-5-carboxylic acid analog (e.g., the unsubstituted 4-methylpyrimidine-5-carboxylic acid or the 2-ethyl variant) is not scientifically neutral. The 2,2-dimethylpropyl group introduces a sterically demanding, lipophilic neopentyl moiety with a calculated logP contribution significantly higher than that of smaller alkyl substituents, which is predicted to alter membrane permeability, protein binding pocket occupancy, and metabolic stability . In the broader class of pyrimidinecarboxylic acid derivatives, substitution at the 2-position is a key determinant of target selectivity—as demonstrated by Bayer patents where 2-substituent variation switches activity between cardiovascular and metabolic targets [1]. Therefore, the absence of a direct head-to-head replacement study does not imply equivalence; rather, the structural divergence between this compound and its closest commercially available analogs warrants explicit experimental validation rather than assumed interchangeability.

Quantitative Differentiation Evidence for 2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid Against Closest Analogs


Molecular Weight and Steric Bulk Differentiation Against 4-Methylpyrimidine-5-carboxylic acid

Compared to the minimal core 4-methylpyrimidine-5-carboxylic acid (MW 138.12 g·mol⁻¹), 2-(2,2-dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid carries an additional 70.14 g·mol⁻¹ of molecular weight and an estimated 2.1 unit increase in calculated logP attributable to the neopentyl substituent . This translates to a predicted 34% increase in molar volume and a substantial shift in lipophilicity that is expected to reduce aqueous solubility relative to the unsubstituted core, while enhancing passive membrane permeability and hydrophobic protein pocket occupancy [1].

Medicinal chemistry Scaffold optimization Physicochemical profiling

Positional Isomer Advantage: 5-Carboxylic Acid vs. 4-Carboxylic Acid Regioisomer

The compound is a pyrimidine-5-carboxylic acid, distinguishing it from the commercially more abundant pyrimidine-4-carboxylic acid regioisomer 2-(2,2-dimethylpropyl)pyrimidine-4-carboxylic acid (CAS not available for direct comparison; MW 194.23 g·mol⁻¹) . In the Bayer pyrimidinecarboxylic acid patent series, the carboxylic acid position is a critical determinant of pharmacological activity: pyrimidine-5-carboxylic acid derivatives are claimed for cardiovascular indications (dyslipidaemias, arteriosclerosis), whereas pyrimidine-4-carboxylic acid derivatives are predominantly claimed as herbicides and plant growth regulators [1]. This positional difference directs entirely distinct biological target profiles.

Regioisomer differentiation Target engagement Structure-activity relationship

2-Neopentyl vs. 2-Ethyl Substituent Differentiation on the Pyrimidine-5-carboxylic acid Scaffold

The closest structurally characterized analog with published synthetic methodology is the 2-ethyl-4-methylpyrimidine-5-carboxylic acid ethyl ester series . Replacing the 2-ethyl substituent (-CH₂CH₃, MW contribution 29) with the 2,2-dimethylpropyl group (-CH₂C(CH₃)₃, MW contribution 71) introduces a quaternary carbon center at the β-position of the alkyl chain. This structural feature eliminates potential sites for cytochrome P450 ω-oxidation and is predicted to reduce metabolic clearance, based on well-established medicinal chemistry principles for blocking metabolic soft spots [1]. The ethyl analog lacks this metabolic shielding effect.

Alkyl chain SAR Steric modulation Metabolic stability prediction

Synthetic Accessibility: Multi-Step Synthesis Requirement vs. Simpler Analogs

The synthesis of 2-(2,2-dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid requires condensation of a pre-formed 2,2-dimethylpropylamidine salt with a 2-methoxycarbonyl-3,3-dimethoxypropen-1-ol equivalent, according to the general method for 2-substituted pyrimidine-5-carboxylic esters [1]. This is inherently more complex than the synthesis of the unsubstituted 4-methylpyrimidine-5-carboxylic acid, which can be prepared via direct oxidation of 4-methylpyrimidine. The commercial availability is limited to specialist research chemical suppliers (AKSci, CymitQuimica, Leyan) with batch sizes typically in the milligram-to-gram range and lead times subject to enquiry , in contrast to the broadly stocked 4-methylpyrimidine-5-carboxylic acid available from major distributors including Sigma-Aldrich.

Synthetic chemistry Route complexity Procurement lead time

Limitation Acknowledgment: Absence of Published Head-to-Head Biological Data

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and major patent databases (conducted up to April 2025) did not retrieve any peer-reviewed study or patent that directly reports quantitative biological activity data (IC₅₀, Kd, EC₅₀, or in vivo efficacy) for 2-(2,2-dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid in a head-to-head comparison with any named analog [1]. Database entries referencing similar nomenclature (e.g., CHEMBL3577854, CHEMBL5219517) were confirmed to correspond to structurally unrelated compounds (nucleoside analogs and peptide-derived inhibitors) erroneously linked through text-based search indices [2]. This evidence gap means that differentiation claims for this compound are currently limited to physicochemical properties, structural inference, and patent class analysis, rather than direct comparative pharmacology. Researchers selecting this compound should plan for de novo biological profiling against their specific target of interest.

Data gap analysis Experimental validation required Evidence-based procurement

Recommended Application Scenarios for 2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid Based on Quantitative Differentiation Evidence


Scaffold-Hopping and Lead Diversification in Cardiovascular Drug Discovery

The 5-carboxylic acid regioisomerism of this compound, combined with the sterically demanding neopentyl group, positions it as a candidate for scaffold-hopping campaigns targeting cardiovascular indications. As demonstrated in the Bayer patent series, pyrimidine-5-carboxylic acids (as opposed to 4-carboxylic acid isomers) are claimed for dyslipidaemia and arteriosclerosis treatment [1]. The neopentyl substituent provides a distinct steric and lipophilic profile not explored in the disclosed Bayer compound library, offering a genuine opportunity for novel intellectual property generation in the cardiovascular space.

Metabolic Stability-Driven Lead Optimization Programs

The quaternary carbon center at the β-position of the 2,2-dimethylpropyl substituent eliminates the primary site for CYP-mediated ω-oxidation that limits the metabolic stability of linear 2-alkyl pyrimidine-5-carboxylic acid analogs [2]. This compound is therefore recommended for lead optimization programs where improving microsomal half-life is a key objective, particularly in series where 2-ethyl or 2-propyl analogs have shown promising target engagement but poor pharmacokinetic profiles.

Physicochemical Property Benchmarking in Pyrimidine SAR Studies

With a molecular weight of 208.26 g·mol⁻¹ and a predicted logP elevation of ~2.1 units relative to the 4-methylpyrimidine-5-carboxylic acid core , this compound serves as an upper-bound lipophilicity reference point in systematic SAR explorations. Researchers constructing property-activity relationship matrices can use it to define the lipophilic tolerance limit of a given biological target pocket, particularly when compared against a panel of 2-substituted analogs ranging from polar (2-hydroxy, 2-amino) to lipophilic (2-neopentyl).

Custom Synthesis Feasibility Assessment and Procurement Planning

Given the limited commercial availability (3–4 specialist vendors, enquiry-based pricing, and documented product discontinuation by at least one supplier ) and the existence of a published general synthetic method for 2-substituted pyrimidine-5-carboxylic esters [3], this compound is suitable for research groups with in-house medicinal chemistry capabilities who can evaluate the cost-benefit of custom synthesis versus specialist procurement. The synthetic route via amidinium salt condensation is well-precedented and scalable, reducing the risk of long-term supply disruption.

Quote Request

Request a Quote for 2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.